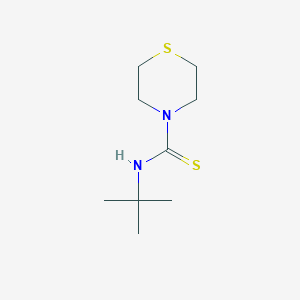

N-tert-butylthiomorpholine-4-carbothioamide

Description

Properties

IUPAC Name |

N-tert-butylthiomorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S2/c1-9(2,3)10-8(12)11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSOJLYKSLERQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylthiomorpholine-4-carbothioamide typically involves the reaction of morpholine with tert-butyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Morpholine with tert-Butyl Isothiocyanate:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylthiomorpholine-4-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amines

Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

N-tert-butylthiomorpholine-4-carbothioamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butylthiomorpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-tert-butylmorpholine-4-carbothioamide: A closely related compound with similar structural features.

Morpholine derivatives: Other derivatives of morpholine with different substituents on the nitrogen atom.

Uniqueness

N-tert-butylthiomorpholine-4-carbothioamide is unique due to the presence of both the tert-butyl group and the carbothioamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Biological Activity

N-tert-butylthiomorpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- IUPAC Name : N-(tert-butyl)morpholine-4-carbothioamide

- Molecular Formula : C9H18N2OS

- Melting Point : 83 - 86 °C

- Purity : 90% .

The biological activity of this compound is attributed to its interaction with various biomolecular targets. It is believed to exert its effects through:

- Cellular Pathway Interference : The compound may disrupt key cellular pathways, influencing gene expression and metabolic processes.

- Amino Acid Interaction : It interacts with specific amino acid residues, leading to significant biochemical changes within cellular environments .

- Cytotoxic Effects : Studies indicate that it has cytotoxic properties against several cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and breast carcinoma (MCF-7) .

Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities. Research has shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its antifungal activity has also been documented, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of multiple cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, thereby limiting their proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding promising results:

Pharmacokinetics

The pharmacokinetic profile of this compound is under investigation, with preliminary findings suggesting that it is well absorbed and distributed within biological systems. Ongoing studies aim to clarify its metabolism, excretion pathways, and potential toxicity at varying dosages .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-tert-butylthiomorpholine-4-carbothioamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves testing reaction conditions (e.g., solvent polarity, temperature, catalyst type) and purification techniques. For example, refluxing in anhydrous dichloromethane with a thiocarbamoyl chloride intermediate and tert-butylamine under nitrogen can minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol/water) are recommended to isolate the product. Characterization via H/C NMR, IR, and mass spectrometry ensures structural fidelity .

Q. What analytical methods are critical for characterizing this compound?

- Methodological Answer : Full characterization requires:

- NMR spectroscopy : To confirm the thiomorpholine ring conformation and tert-butyl group integration.

- IR spectroscopy : To identify thioamide (C=S) stretches (~1250–1050 cm) and N-H vibrations.

- Mass spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : For purity assessment (e.g., %C, %H, %N agreement within ±0.4%).

- Melting point determination : To compare with literature values for consistency .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., −20°C, 4°C, 25°C) and humidity levels (40–80% RH). Monitor degradation via HPLC-UV at intervals (e.g., 1, 3, 6 months). Use LC-MS to identify degradation products, such as oxidized sulfhydryl derivatives or hydrolyzed tert-butyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies, Fukui indices). Molecular docking studies can simulate interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For example, a duplicated peak in H NMR may arise from restricted rotation of the thioamide group; variable-temperature NMR can confirm this by observing coalescence at elevated temperatures. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How to design assays for evaluating the compound’s inhibition kinetics against metalloenzymes?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For time-dependent inhibition, use pre-incubation assays with varying inhibitor concentrations and monitor residual enzyme activity spectrophotometrically. Data fitting to Morrison’s equation or Kitz-Wilson plots determines and inactivation rates .

Q. What experimental approaches identify degradation pathways under oxidative or hydrolytic stress?

- Methodological Answer : Expose the compound to hydrogen peroxide (oxidative) or acidic/basic buffers (hydrolytic) at 37°C. Track degradation via LC-MS/MS with a C18 column and electrospray ionization. Isotopic labeling (e.g., S in the thioamide group) can distinguish between sulfur oxidation and backbone cleavage .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during thiomorpholine ring closure). Implement orthogonal purity checks (e.g., HPLC-ELSD for non-UV-active impurities). Use a reference standard (e.g., commercially available or in-house characterized) in bioassays to normalize activity measurements .

Q. What statistical methods validate the significance of minor structural modifications on bioactivity?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with IC values. Use pairwise t-tests with Bonferroni correction to compare derivative activities. Report effect sizes (Cohen’s d) to distinguish practical vs. statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.